molecular formula C8H8ClNS B1416508 4-Chloro-2-methylthiobenzamide CAS No. 24247-80-1

4-Chloro-2-methylthiobenzamide

Cat. No. B1416508
CAS RN: 24247-80-1
M. Wt: 185.67 g/mol
InChI Key: CGSMWCIPWDONQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like CMTB, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

CMTB is an organic molecule with the chemical formula C8H8ClNS. The molecular structure of CMTB can be analyzed using various spectroscopic methods, including FT-IR, UV-Vis, and NMR .


Physical And Chemical Properties Analysis

CMTB is a pale yellow crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It has a molecular weight of 185.67 g/mol.

Scientific Research Applications

1. Nonlinear Optical Single Crystals

  • Application Summary: 4-chloro-2-nitroaniline is used in the development of nonlinear optical single crystals, which have potential applications in optoelectronics, photonics, nonlinear optics, and laser technology .
  • Methods of Application: The crystal was developed using a slow evaporation method at 40 °C . The structure was analyzed using single-crystal XRD analysis, FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, and thermal TG/DTA thermogram analysis .
  • Results: The synthesized material was found to be thermally stable up to 115 °C. The laser utility limitation of the 4Cl2NA crystal was expressed through laser beam-irradiated LDT analysis .

2. Antioxidant and Antimicrobial Activities

  • Application Summary: A tetra-substituted imidazole derivative of 4-chloro-2-phenol was synthesized and evaluated for its antioxidant and antimicrobial activities .
  • Methods of Application: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The structure was confirmed using various spectroscopic and analytical techniques .
  • Results: The synthesized compounds were found to have significant antimicrobial activity against various strains of bacteria and fungi. The ligand was found to be a better antioxidant than its metal complexes .

3. Synthesis of Schiff Bases

  • Application Summary: A series of 4-chloro-2-[(arylmethylidene)amino]phenols were synthesized using an appropriate synthetic route . These compounds are a type of Schiff base, which are often used in organic synthesis and coordination chemistry .
  • Methods of Application: The structures of the Schiff bases were characterized by FT-IR, UV-Vis, ESI-MS, 1H and 13C-NMR spectroscopic techniques and analytical methods .
  • Results: Most of the compounds showed selective activity toward S. epidermidis and C. albicans .

4. Nonlinear Optical Single Crystals

  • Application Summary: 4-chloro-2-nitroaniline was used to develop nonlinear optical single crystals . These crystals have potential applications in optoelectronics, photonics, nonlinear optics, and laser technology .
  • Methods of Application: The crystal was developed using a slow evaporation method at 40 °C . The structure was analyzed using single-crystal XRD analysis, FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, and thermal TG/DTA thermogram analysis .
  • Results: The synthesized material was found to be thermally stable up to 115 °C .

5. Antibacterial Activity of Schiff Base Complexes

  • Application Summary: The antibacterial activity of new Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) was investigated .
  • Methods of Application: The complexes were synthesized and their structures were confirmed using various spectroscopic and analytical techniques .
  • Results: The synthesized compounds were found to have significant antibacterial activity .

6. Synthesis of Schiff Bases

  • Application Summary: A series of 4-chloro-2-[(arylmethylidene)amino]phenols were synthesized using an appropriate synthetic route . These compounds are a type of Schiff base, which are often used in organic synthesis and coordination chemistry .
  • Methods of Application: The structures of the Schiff bases were characterized by FT-IR, UV-Vis, ESI-MS, 1H and 13C-NMR spectroscopic techniques and analytical methods .
  • Results: Most of the compounds showed selective activity toward S. epidermidis and C. albicans .

Safety And Hazards

CMTB is classified as having acute toxicity when ingested, inhaled, or in contact with skin. It may cause an allergic skin reaction and is considered carcinogenic . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-2-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSMWCIPWDONQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylthiobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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